

# Spectroscopic Analysis of 3-Ethylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethylpyridine

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This technical guide provides an in-depth overview of the key spectroscopic data for **3-Ethylpyridine** (C<sub>7</sub>H<sub>9</sub>N), a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Data Presentation

The quantitative spectroscopic data for **3-Ethylpyridine** are summarized in the tables below for ease of reference and comparison.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data for 3-Ethylpyridine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.459	Singlet	H-2 (Pyridine Ring)
8.423	Doublet	H-6 (Pyridine Ring)
7.475	Doublet	H-4 (Pyridine Ring)
7.174	Triplet	H-5 (Pyridine Ring)
2.623	Quartet	-CH <sub>2</sub> - (Ethyl Group)
1.232	Triplet	-CH <sub>3</sub> (Ethyl Group)

Solvent: CDCl<sub>3</sub>, Frequency: 399.65 MHz<sup>[1]</sup>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 3-Ethylpyridine**

Chemical Shift (δ) ppm	Assignment
149.5	C-2 (Pyridine Ring)
147.2	C-6 (Pyridine Ring)
137.8	C-4 (Pyridine Ring)
134.4	C-3 (Pyridine Ring)
123.2	C-5 (Pyridine Ring)
25.8	-CH <sub>2</sub> - (Ethyl Group)
14.9	-CH <sub>3</sub> (Ethyl Group)

Solvent: Not specified

**Table 3: IR Spectroscopic Data for 3-Ethylpyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3000-3100	Medium	Aromatic C-H Stretch
2850-2975	Medium	Aliphatic C-H Stretch
1580-1610	Medium	C=C & C=N Ring Stretch
1450-1500	Medium	C=C & C=N Ring Stretch
1450-1470	Medium	CH <sub>2</sub> Bend & CH <sub>3</sub> Asym. Bend
1375-1385	Medium	CH <sub>3</sub> Symmetric Bend
675-900	Strong	Aromatic C-H Out-of-Plane Bend

Technique: Neat liquid

**Table 4: Mass Spectrometry Data for 3-Ethylpyridine**

m/z	Relative Intensity (%)	Assignment
107	81.3	[M] <sup>+</sup> (Molecular Ion)
92	100	[M-CH <sub>3</sub> ] <sup>+</sup> (Base Peak)
65	34.2	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
39	37.7	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)[\[2\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a liquid sample like **3-Ethylpyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- **Sample Preparation:** A small amount of **3-Ethylpyridine** (typically 5-25 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial. The resulting solution is then filtered through a pipette with a glass wool plug directly into a 5 mm NMR tube to a height of about 4-5 cm.
- **Instrument Setup:** The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- **Data Acquisition:** The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity. For the specific nucleus being observed (<sup>1</sup>H or <sup>13</sup>C), the probe is tuned and matched. Standard pulse sequences are used to acquire the Free Induction Decay (FID). For <sup>13</sup>C NMR, a greater number of scans are typically required due to the low natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** For a neat liquid sample, one to two drops of **3-Ethylpyridine** are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]
- **Instrument Setup:** The "sandwich" of salt plates is mounted in the sample holder of the FT-IR spectrometer.
- **Data Acquisition:** A background spectrum of the empty spectrometer is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light after passing through the sample.
- **Data Processing:** The interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water vapor.

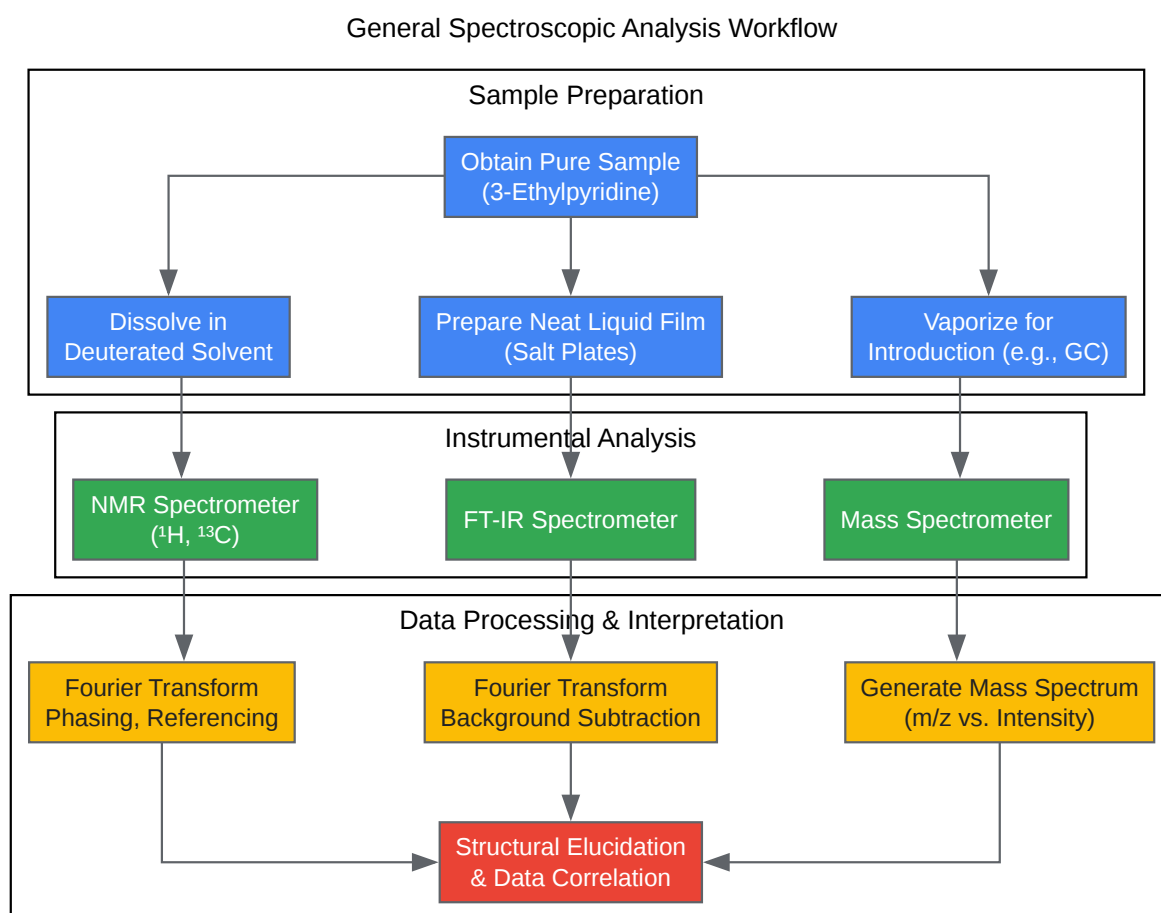
## Mass Spectrometry (MS)

- **Sample Introduction:** Since **3-Ethylpyridine** is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe. For GC-MS, the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.
- **Ionization (Electron Ionization - EI):** In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the removal of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ), and induces fragmentation.[4]
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded. The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Logic and Pathways

The following diagrams, generated using Graphviz, illustrate the workflow of spectroscopic analysis and a key fragmentation pathway for **3-Ethylpyridine**.

### General Spectroscopic Analysis Workflow

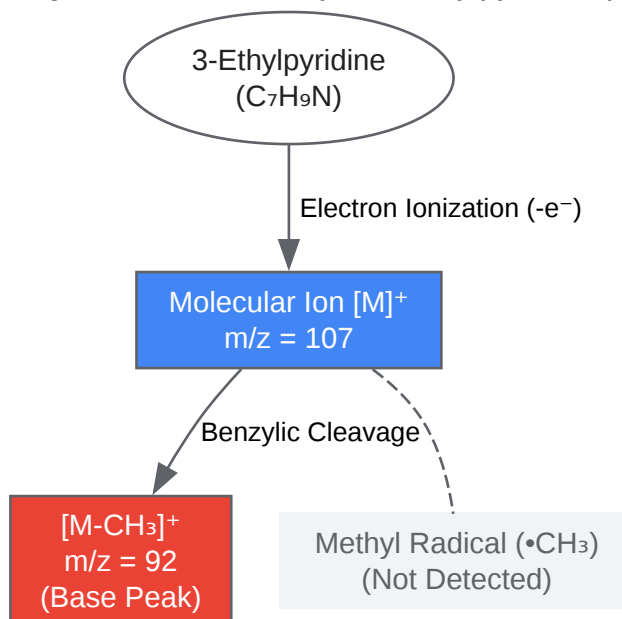


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Caption: Workflow for spectroscopic analysis of **3-Ethylpyridine**.

### Mass Spectrometry Fragmentation of 3-Ethylpyridine

## Key Fragmentation Pathway of 3-Ethylpyridine (EI-MS)



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## References

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